molecular formula C14H12O4S2 B2550132 2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid CAS No. 16185-13-0

2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid

Cat. No.: B2550132
CAS No.: 16185-13-0
M. Wt: 308.37
InChI Key: RCNODVTWXOKRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid is a useful research compound. Its molecular formula is C14H12O4S2 and its molecular weight is 308.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst in Chemical Synthesis

One significant application of methanesulfonic acid, a related compound, is its role as a highly effective catalyst in chemical synthesis. For instance, it has been used in the one-pot synthesis of 2-substituted benzoxazoles directly from carboxylic acids, facilitating reactions with various substituents to yield excellent outcomes (Kumar, Rudrawar, & Chakraborti, 2008). Additionally, methanesulfonic acid serves as a catalyst for the electrophilic addition in the production of linear alkylbenzenes, highlighting its utility in enhancing selectivity and efficiency in industrial chemical processes (Luong et al., 2004).

Material Science and Engineering

In material science, methanesulfonic acid's derivatives have been explored for their potential in fuel cell applications. Novel sulfonated polyimides, for instance, demonstrate promising properties such as high proton conductivity and water stability, essential for efficient fuel cell performance (Fang et al., 2002). These materials offer a balance between hydrophilic and hydrophobic domains, facilitating proton transport while maintaining structural integrity.

Organic Chemistry and Reactions

Methanesulfonic acid and its derivatives also play a crucial role in organic chemistry reactions. For example, it has been used in the methanogenic decomposition of ferulic acid, a model lignin derivative, to methane and carbon dioxide under anaerobic conditions, illustrating its potential in biodegradation processes (Healy, Young, & Reinhard, 1980). Furthermore, methanesulfonic acid facilitates the reductive ring-opening of O-benzylidene acetals, showcasing its versatility in promoting regioselective reactions in organic synthesis (Zinin et al., 2007).

Environmental and Green Chemistry

Methanesulfonic acid's biodegradability and its use as a catalyst in environmentally benign alkylation routes underscore its importance in green chemistry. The ability to recycle methanesulfonic acid in the synthesis of linear alkylbenzenes, for instance, represents an eco-friendly approach to chemical manufacturing, reducing waste and improving sustainability (Luong et al., 2004).

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S2/c1-20(17,18)11-8-6-10(7-9-11)19-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNODVTWXOKRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.